2-Thiophenecarbonitrile

Catalog No.
S703225
CAS No.
1003-31-2
M.F
C5H3NS
M. Wt
109.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiophenecarbonitrile

CAS Number

1003-31-2

Product Name

2-Thiophenecarbonitrile

IUPAC Name

thiophene-2-carbonitrile

Molecular Formula

C5H3NS

Molecular Weight

109.15 g/mol

InChI

InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H

InChI Key

CUPOOAWTRIURFT-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C#N

Synonyms

2-Cyanothiophene; 2-Thienonitrile; 2-Thienylcarbonitrile; Thiopheno-2-carbonitrile

Canonical SMILES

C1=CSC(=C1)C#N

Organic Synthesis:

Thiophene-2-carbonitrile serves as a versatile intermediate in organic synthesis due to its unique reactivity and the presence of the cyano group (C≡N). This functional group allows for further modifications through various coupling reactions, such as Suzuki and Sonogashira reactions. Researchers utilize it to synthesize various important molecules, including:

  • Pharmaceutical drugs: Thiophene-2-carbonitrile can be incorporated into the structure of potential drug candidates, leading to the exploration of their therapeutic properties. For example, studies have investigated its use in the synthesis of compounds with potential anti-tumor activity [].
  • Functional materials: The compound plays a role in the development of functional materials with diverse applications. For instance, it can be used to create novel polymers for organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) [].

Precursor for Heterocyclic Compounds:

Thiophene-2-carbonitrile serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are molecules containing atoms like nitrogen, sulfur, or oxygen in their rings. These heterocycles often possess unique properties and find applications in various fields, including:

  • Medicinal chemistry: The cyano group present in thiophene-2-carbonitrile can be transformed into other functionalities, enabling the creation of novel heterocyclic scaffolds with potential therapeutic applications [].
  • Material science: Specific heterocycles derived from thiophene-2-carbonitrile can exhibit interesting properties, such as electrical conductivity or photoluminescence, making them desirable for use in material science research [].

Research in Organic Electronics and Photovoltaics:

Thiophene-2-carbonitrile plays a role in the development of organic electronic and photovoltaic materials. Its unique electronic properties and ability to integrate with other building blocks make it a valuable component in creating:

  • Organic field-effect transistors (OFETs): These are semiconductor devices used in various applications, like displays and sensors. Research explores using thiophene-2-carbonitrile derivatives to improve the performance and efficiency of OFETs [].
  • Organic photovoltaic cells (OPVs): These are devices that convert sunlight into electricity. Studies investigate the use of thiophene-2-carbonitrile-based materials as hole transporting layers (HTLs) or electron transporting layers (ETLs) in OPVs to enhance their efficiency [].

2-Thiophenecarbonitrile, also known as 2-cyanothiophene, is an organic compound with the molecular formula C5H3NSC_5H_3NS and a molecular weight of approximately 109.149 g/mol. It is characterized by a thiophene ring substituted with a cyano group at the second position. The compound appears as a clear, colorless to yellow liquid and exhibits unique chemical properties that make it valuable in various synthetic applications .

, primarily due to the reactivity of the cyano group and the thiophene ring. Notable reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Palladium-Catalyzed Reactions: It can be involved in palladium-catalyzed C–H arylation, where it couples with aryl bromides to form more complex aromatic compounds .
  • Cyclization Reactions: The compound can also participate in cyclization reactions to form thiaplatinacycles and other heterocyclic compounds .

Research indicates that 2-thiophenecarbonitrile and its derivatives exhibit various biological activities. Some studies have suggested potential applications in medicinal chemistry, particularly regarding their anticancer properties. The compound's structure allows it to interact with biological targets, although specific mechanisms of action require further investigation .

The synthesis of 2-thiophenecarbonitrile can be achieved through several methods:

  • Direct Cyanation: The thiophene ring can be directly cyanated using cyanogen bromide or sodium cyanide under suitable conditions.
  • Palladium-Catalyzed Coupling: This method involves coupling thiophene derivatives with halogenated cyanides in the presence of a palladium catalyst, enhancing yield and selectivity .
  • Electrophilic Substitution: Electrophilic substitution reactions can also be employed to introduce the cyano group onto the thiophene ring.

2-Thiophenecarbonitrile has diverse applications across multiple fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in creating functionalized thiophene derivatives.
  • Material Science: The compound is used in developing organic semiconductors and photovoltaic materials due to its electronic properties.
  • Pharmaceutical Chemistry: Its derivatives are explored for potential therapeutic applications, including anticancer agents and fluorescent markers for biological imaging .

Studies have focused on understanding how 2-thiophenecarbonitrile interacts with biological macromolecules. For instance, research indicates that certain derivatives can interact with protein aggregates, making them useful for studying neurodegenerative diseases like prion diseases . These interactions highlight the compound's potential in biomedical research.

Several compounds share structural similarities with 2-thiophenecarbonitrile. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
3-ThiophenecarbonitrileCyano group at position 3Different reactivity patterns due to substitution position
ThiopheneBasic thiophene structureLacks the cyano group; used primarily in polymer synthesis
2-PyridinecarbonitrilePyridine ring with cyano groupExhibits different electronic properties due to nitrogen presence
2-FurancarbonitrileFuran ring with cyano groupOffers distinct reactivity compared to thiophene derivatives

The uniqueness of 2-thiophenecarbonitrile lies in its specific electronic configuration and reactivity patterns influenced by both the thiophene ring and the cyano substituent. This combination allows for versatile applications in organic synthesis and materials science .

XLogP3

1.3

Boiling Point

192.0 °C

LogP

1.27 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.84%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (10.2%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (87.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

1003-31-2

Wikipedia

2-Thiophenecarbonitrile

Dates

Modify: 2023-08-15

Explore Compound Types